REACTION_CXSMILES
|
[C:1]1([C:7]2(O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:13]=[N+:14]=[N-:15].[Na+].[C:17](O)(C(F)(F)F)=O>C(Cl)(Cl)Cl>[C:7]1([C:1]2([N:13]=[N+:14]=[N-:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCCC1)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Preparation 87
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCCCC1)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |